3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features, including bromophenyl, chloro, and nitro-pyrazole groups
Preparation Methods
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the nitro group: Nitration of the pyrazole core using nitric acid or other nitrating agents.
Chlorination: The chloro group is introduced through chlorination reactions using chlorine or chlorinating agents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include nitric acid, bromine, chlorine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of advanced materials, including polymers and coordination compounds with unique properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar compounds to 3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine: Used in coordination polymers with unique fluorescence properties.
Properties
Molecular Formula |
C19H12Br2ClN5O2 |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C19H12Br2ClN5O2/c20-14-5-1-12(2-6-14)18-17(22)19(13-3-7-15(21)8-4-13)26(24-18)11-25-10-9-16(23-25)27(28)29/h1-10H,11H2 |
InChI Key |
NTHYYHPBAMASOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br)Cl)Br |
Origin of Product |
United States |
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